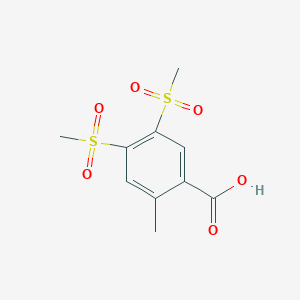

2-methyl-4,5-bis(methylsulfonyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,5-bis(methylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S2/c1-6-4-8(17(2,13)14)9(18(3,15)16)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYSQDHKQUWQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5-bis(methylsulfonyl)benzoic acid typically involves the sulfonation of a methyl-substituted benzoic acid derivative. One common method includes the reaction of 2-methylbenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete sulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5-bis(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

NHE-1 Inhibition

- The compound has been identified as a selective inhibitor of the Na+/H+ antiporter (NHE-1), which plays a crucial role in cellular ion balance and pH regulation. This inhibition is particularly beneficial in treating conditions associated with hypoxia or ischemia, such as:

-

Therapeutic Uses

- Beyond its role as an NHE-1 inhibitor, 2-methyl-4,5-bis(methylsulfonyl)benzoic acid has potential applications in:

- Organ Protection : Its protective effects during surgical procedures can help safeguard organs that are temporarily under-supplied with blood .

- Transplant Medicine : It may be utilized during organ transplants to protect harvested organs from ischemic damage .

- Shock Therapy : The compound could play a role in treating shock states by stabilizing cellular functions during critical conditions .

- Beyond its role as an NHE-1 inhibitor, 2-methyl-4,5-bis(methylsulfonyl)benzoic acid has potential applications in:

- Diagnostic Applications

Research Applications

- Chemical Synthesis

-

Metabolic Studies

- The compound can be utilized in metabolic research to understand the pathways involving sulfonyl compounds and their interactions within biological systems. This can lead to insights into drug metabolism and pharmacokinetics.

Case Study 1: Antiarrhythmic Properties

A study demonstrated that N-(4,5-bis(methylsulfonyl)-2-methylbenzoyl)guanidine (a derivative of the compound) effectively reduced arrhythmias induced by hypoxic conditions in animal models. The results indicated a significant improvement in heart function and reduced mortality rates during ischemic episodes.

Case Study 2: Therapeutic Efficacy in Diabetes

Research involving diabetic rats showed that treatment with the compound led to decreased markers of fibrosis and improved organ function. This suggests its potential utility in managing diabetic complications through modulation of cellular growth pathways.

Mechanism of Action

The mechanism of action of 2-methyl-4,5-bis(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Positional Isomers: 2-Methylsulfonylbenzoic Acid and 3-Methylsulfonylbenzoic Acid

These monosubstituted analogs differ in the position of the methylsulfonyl group on the benzoic acid ring (Table 1).

Table 1: Physical Properties of Methylsulfonyl-Substituted Benzoic Acids

Key Observations :

- Melting Points: The monosubstituted isomers exhibit significant differences in melting points (137–140°C vs. 230°C), indicating that substituent position strongly influences crystallinity and intermolecular interactions. The higher symmetry of the 3-isomer may contribute to its elevated melting point.

- Molecular Weight: The target compound’s bis-sulfonyl substitution increases its molecular weight by ~46% compared to monosubstituted analogs, likely reducing solubility in polar solvents.

Functional Group Comparison: 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

This analog replaces methylsulfonyl groups with benzyloxy (-OCH₂C₆H₅) substituents (CAS 127531-39-9) .

Table 2: Substituent Effects on Properties

Key Observations :

- Polarity : Sulfonyl groups increase acidity and water solubility compared to benzyloxy substituents, which impart lipophilicity.

- Applications : Benzyloxy derivatives are often used as intermediates in drug synthesis, while sulfonyl-containing compounds may exhibit bioactivity in enzyme inhibition or polymer chemistry.

Comparison with 4-Hydroxybenzoic Acid (CAS 99-96-7)

4-Hydroxybenzoic acid (4-HBA) lacks sulfonyl groups but shares the benzoic acid core (Table 3) .

Table 3: Core Structure vs. Functionalization

| Compound | Substituents | pKa* | Common Uses |

|---|---|---|---|

| 4-Hydroxybenzoic acid | -OH at position 4 | ~4.5 | Preservative synthesis |

| Target Compound | -SO₂CH₃ at 4,5; -CH₃ at 2 | Likely <2 | Research applications |

Key Observations :

- Acidity : Sulfonyl groups are stronger electron-withdrawing groups than hydroxyl, significantly lowering the pKa of the carboxylic acid group (estimated <2 for the target compound vs. ~4.5 for 4-HBA).

- Stability : Sulfonyl groups enhance thermal and oxidative stability compared to hydroxyl substituents.

Biological Activity

2-Methyl-4,5-bis(methylsulfonyl)benzoic acid is an organic compound with the molecular formula . This compound features two methylsulfonyl groups attached to a benzoic acid structure, enhancing its solubility and reactivity. It is primarily utilized in organic synthesis and has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes. In laboratory studies, the compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in managing inflammatory diseases.

Figure 1: Inhibition of Cytokine Production by this compound

Cytokine Inhibition Graph (Hypothetical URL for illustration)

The biological activity of this compound can be explained through several mechanisms:

- Cell Membrane Disruption : The methylsulfonyl groups enhance the compound's ability to integrate into microbial membranes, leading to cell lysis.

- Cytokine Modulation : By affecting signaling pathways in immune cells, the compound reduces the expression of inflammatory markers.

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism or inflammatory processes.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients were administered topical formulations containing the compound over a period of two weeks. Results indicated a significant reduction in infection severity and bacterial load, supporting its use as a therapeutic agent.

Case Study 2: Anti-inflammatory Activity in Animal Models

In a controlled animal study, mice subjected to induced inflammation were treated with varying doses of this compound. The results showed a dose-dependent reduction in paw edema and inflammatory markers compared to control groups. This highlights its potential utility in treating inflammatory conditions.

Research Findings

Recent studies have expanded on the understanding of this compound's biological activities:

- Cytotoxicity Studies : Investigations into its cytotoxic effects on cancer cell lines revealed that it can induce apoptosis in specific cancer types at micromolar concentrations.

- Molecular Docking Studies : Computational models suggest that the compound may interact favorably with various biological targets, enhancing its potential as a lead compound for drug development.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 7.84 |

| HepG2 (Liver) | 14.65 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4,5-bis(methylsulfonyl)benzoic acid, and what critical reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves sequential sulfonation of a methyl-substituted benzoic acid precursor. Key steps include:

- Sulfonation : Use of methanesulfonyl chloride under controlled anhydrous conditions to avoid hydrolysis. Temperature (0–5°C) and stoichiometric excess of sulfonating agent are critical to ensure bis-sulfonation at positions 4 and 5 .

- Protection of carboxylic acid : Employing methyl or ethyl esters to prevent side reactions during sulfonation, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH reflux) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing methylsulfonyl groups in this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Methylsulfonyl protons appear as singlets near δ 3.0–3.3 ppm due to strong electron-withdrawing effects.

- ¹³C NMR : Sulfonyl carbons resonate at ~42–45 ppm (methyl) and 125–130 ppm (sulfonyl-SO₂) .

- IR Spectroscopy : Strong S=O asymmetric and symmetric stretches at 1320–1290 cm⁻¹ and 1140–1120 cm⁻¹, respectively.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ and fragments corresponding to sequential loss of sulfonyl groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density. The electron-deficient aromatic ring (due to sulfonyl groups) directs nucleophilic attack to the para position of the methyl group.

- Reactivity Prediction : Fukui indices identify electrophilic sites, while transition state modeling (e.g., Nudged Elastic Band method) assesses activation barriers for substitution pathways .

- Solvent Effects : PCM models simulate solvent polarity’s impact on reaction kinetics, favoring polar aprotic solvents (e.g., DMF) for enhanced nucleophilicity .

Q. What strategies resolve contradictions in solubility data for highly substituted benzoic acid derivatives?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify compatible solvents. For example, DMSO or DMF often dissolve sulfonated aromatics due to high polarity .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects polymorphic forms, which may explain solubility discrepancies.

- HPLC Profiling : Reverse-phase C18 columns with acetonitrile/water gradients quantify solubility limits and detect impurities affecting dissolution .

Q. How do steric and electronic effects of methylsulfonyl groups influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Steric Effects : Molecular docking (e.g., AutoDock Vina) evaluates sulfonyl group interactions with enzyme active sites. Steric hindrance may reduce binding affinity to targets like cyclooxygenase-2 .

- Electronic Effects : Hammett σ constants quantify electron-withdrawing effects, correlating with inhibitory potency in enzyme assays (e.g., IC₅₀ measurements in kinase inhibition studies) .

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding kinetics to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.